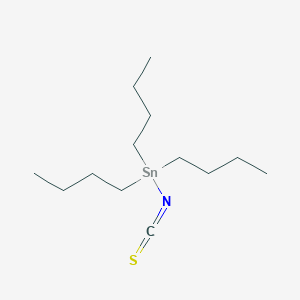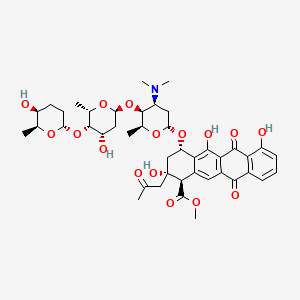
Tributyltinisothiocyanate
Übersicht
Beschreibung
Tributyltinisothiocyanate is a derivative of Tributyltin (TBT), which is a class of organotin compounds . TBT compounds have three butyl groups covalently bonded to a tin (IV) atom . Tributyltinisothiocyanate is a specific compound where an isothiocyanate group is attached .
Synthesis Analysis
Isothiocyanates can be synthesized from primary amines, other nitrogen functional groups, and non-nitrogen groups . A common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
Isothiocyanates are organic compounds with the –N=C=S functional group . They are sulfur analogues of isocyanates (R-NCO) and isomers of thiocyanates (R-SCN) . The reactivity of the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals are important aspects of their chemical activity .Chemical Reactions Analysis
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The typical reactions of the –NCS group are nucleophilic addition reaction on the carbon atom and cycloaddition reactions on the cumulated N=C and C=S bonds .Physical And Chemical Properties Analysis
Tributyltin compounds rapidly dissociate in water to form the tributyltin (TBT) cation, which is the toxic moiety . The rates of uptake and elimination, chemical potency, and metabolic capacity are all important aspects of their physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Marine Pollution and Antifouling
Tributyltin (TBT) has been widely used in antifouling paints for marine vessels. However, its application has led to significant environmental pollution in marine ecosystems. Studies have highlighted its prevalence in marinas and the detrimental effects on aquatic life, necessitating measures for environmental remediation and monitoring (Biselli et al., 2000), (Du et al., 2014).
Sediment Contamination
Research has shown that TBT tends to accumulate in sediments, especially in areas with high maritime traffic. This has led to the development of analytical methods for assessing and reducing TBT levels in marine sediments (Bangkedphol et al., 2009).
Regulatory Measures
The environmental impact of TBT has led to international regulations, including a ban by the International Maritime Organization on TBT-based paints. These regulatory efforts aim to control the spread and impact of TBT in the marine environment (Antízar-Ladislao, 2008).
Biological and Health Impact Studies
Neurotoxicity Research
TBT has been identified as a neurotoxicant. Studies on rat cortical neurons have shown that TBT can cause cell death through mechanisms involving glutamate excitotoxicity, revealing insights into its neurotoxic effects (Nakatsu et al., 2006).
Impact on Bone Formation
Research using mouse models indicates that TBT can inhibit bone formation, suggesting its potential as an endocrine disruptor. This has implications for understanding the broader effects of TBT on wildlife and possibly humans (Tsukamoto et al., 2004).
Aquatic Organism Toxicity
Studies on various aquatic species, like fish and mollusks, have revealed that TBT exposure can lead to various developmental and physiological disruptions. These findings are crucial for assessing the impact of TBT on aquatic ecosystems (Oliveira Ribeiro et al., 2002).
Safety And Hazards
Tributyltin compounds are classified as flammable liquids, acute toxicity (oral and dermal), skin irritation, eye irritation, reproductive toxicity, specific target organ toxicity (single exposure and repeated exposure), aspiration hazard, and aquatic hazard . They may cause drowsiness or dizziness, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
tributyl(isothiocyanato)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFAKRHSINQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198404 | |
| Record name | Tributyltinisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltinisothiocyanate | |
CAS RN |
5035-65-4 | |
| Record name | Tributyltinisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyltinisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-methyl-2-oxochromen-7-yl) hydrogen phosphate](/img/structure/B1213177.png)










